3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea
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Description
The compound “3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and phenyl rings (a six-membered ring containing six carbon atoms, also known as a benzene ring). The presence of these functional groups suggests that this compound might have interesting chemical and physical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The urea group might undergo hydrolysis, and the thiophenyl and phenoxyethyl groups might participate in electrophilic aromatic substitution reactions .Mechanism of Action
Future Directions
The future research directions involving this compound could include studying its synthesis, investigating its properties, and exploring its potential applications. For example, it could be studied for potential use in pharmaceuticals, given the presence of the biologically relevant urea, thiophenyl, and phenoxyethyl groups .
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-19(16-8-10-17(11-9-16)20-7-4-14-27-20)15-23-21(25)22-12-13-26-18-5-2-1-3-6-18/h1-11,14,19,24H,12-13,15H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOIAPWDYHILEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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